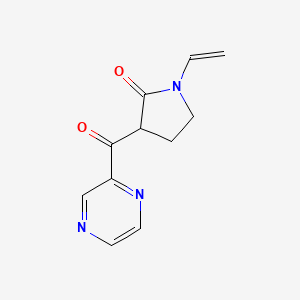

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one

Description

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a pyrazine carbonyl group at position 3 and a vinyl group at position 1. This structure confers unique physicochemical properties, such as hydrogen-bonding capabilities via the pyrazine nitrogen atoms and the carbonyl group, and reactivity influenced by the vinyl moiety. It is synthesized through reactions involving 1-vinylpyrrolidin-2-one derivatives, often using catalysts like ceric ammonium nitrate (CAN) in acetonitrile (MeCN) (Scheme 40, ). The compound has been explored in organic synthesis, particularly in forming tetrahydroquinolines and isoflavone analogs (), and as a precursor for functionalized polymers ().

Properties

IUPAC Name |

1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVZVSOIJYRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrazine derivatives with appropriate pyrrolidinone precursors. For instance, the reaction of pyrazine-2-carboxylic acid with 1-vinylpyrrolidin-2-one under dehydrating conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and anti-inflammatory agents.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one and related compounds:

Table 1: Structural and Functional Comparison

Structural and Reactivity Analysis

Pyrazine vs. Pyridine Substituents

- This property is critical in crystal engineering and supramolecular interactions.

Pyrrolidinone vs. Piperazinone Cores

- The pyrrolidin-2-one core in the target compound offers a five-membered ring with inherent ring strain, increasing reactivity in polymerization and copolymerization (e.g., with acrylates) ().

- Piperazin-2-one derivatives (e.g., 3-(Pyridin-2-yl)piperazin-2-one) feature a six-membered ring, providing greater conformational flexibility but lower electrophilicity ().

Vinyl Group Reactivity

- The vinyl group in 1-vinylpyrrolidin-2-one derivatives enables radical or cationic polymerization, forming polymers for drug delivery systems (). However, the addition of bulky substituents (e.g., pyrazine carbonyl) reduces polymerization rates, as seen in copolymerization studies with 3,3-di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one ().

Pharmacological Relevance

- Telaprevir : A structurally complex analog containing a pyrazin-2-ylcarbonyl group, Telaprevir is a clinically approved HCV protease inhibitor. Its design leverages the pyrazine moiety for binding specificity ().

Biological Activity

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 216.24 g/mol. The compound features a pyrrolidine ring substituted with a pyrazine carbonyl group, which is essential for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazine and pyrrolidine moieties exhibit a range of biological activities, including antitumor effects. The following sections delve into specific activities related to this compound.

Antitumor Activity

A study focused on the design and synthesis of similar compounds revealed that derivatives with the pyrazine scaffold effectively inhibit mutant isocitrate dehydrogenases (IDH1), which are implicated in certain cancers such as gliomas and acute myeloid leukemia. These compounds demonstrated significant suppression of D-2-hydroxyglutarate (D-2-HG) production, a metabolite associated with tumor growth, at concentrations of 10 µM and 50 µM .

Table 1: Inhibition of D-2-HG Production

| Compound | Concentration (µM) | D-2-HG Inhibition (%) |

|---|---|---|

| 3g | 10 | Significant |

| 3g | 50 | Significant |

| NI-1 | - | Positive Control |

The mechanism behind the antitumor activity involves allosteric inhibition of IDH1 mutations, which are critical for the survival of certain tumor cells. The ability to penetrate the blood-brain barrier (BBB) was also noted for some derivatives, suggesting their potential for treating brain tumors .

Case Studies

Several case studies have highlighted the efficacy of pyrazine-containing compounds in clinical settings:

-

Study on Glioma Treatment :

- Researchers synthesized several analogs based on the pyrazine structure and tested their effectiveness against glioma cell lines.

- Results indicated that specific analogs significantly reduced cell viability and induced apoptosis in treated cells.

-

Acute Myeloid Leukemia (AML) :

- A series of compounds targeting mutant IDH1 showed promise in preclinical models for AML, leading to decreased tumor burden and improved survival rates in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.